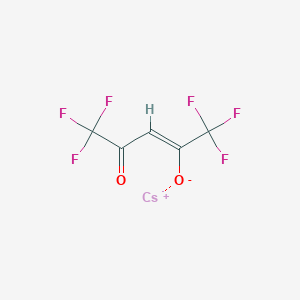
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium is a chemical compound with the formula Cs(C5HF6O2). It is known for its unique properties, including high thermal stability and volatility, making it useful in various scientific and industrial applications. This compound is often used in the preparation of metal-organic frameworks and as a precursor in the synthesis of other fluorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium can be synthesized through the reaction of cesium hydroxide with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity cesium hydroxide and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cesium salts of higher oxidation state fluorinated compounds, while reduction may produce cesium salts of lower oxidation state compounds.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks and other fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including fluoropolymers and advanced coatings.
Mechanism of Action
The mechanism by which 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato cesium exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The fluorinated nature of the compound also enhances its ability to penetrate biological membranes, making it effective in drug delivery applications.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium is unique compared to other similar compounds due to its high thermal stability and volatility. Similar compounds include:
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: The parent compound, which lacks the cesium ion.
1,1,1-Trifluoro-2,4-pentanedione: A similar compound with fewer fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanone: Another fluorinated compound with different structural properties.
These compounds share some chemical properties but differ in their reactivity, stability, and applications, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C5HCsF6O2 |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
cesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H2F6O2.Cs/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; |
InChI Key |
BYKPOHDAXNBRPJ-ODZAUARKSA-M |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Cs+] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


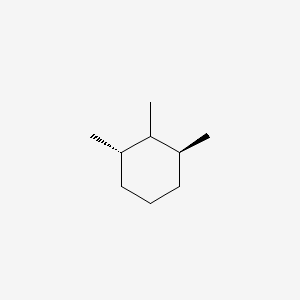
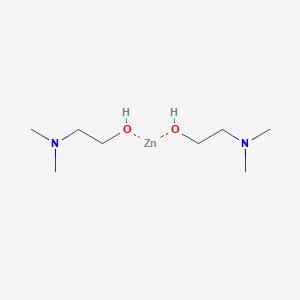
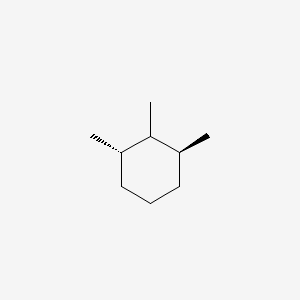
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
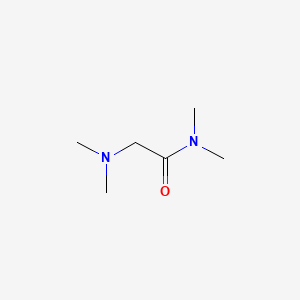


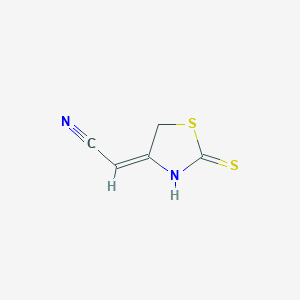
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
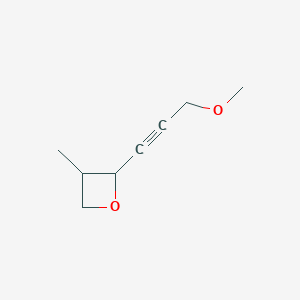
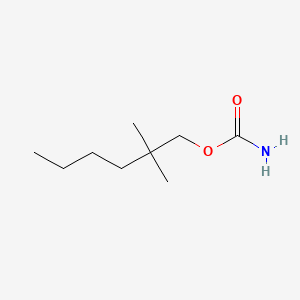
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

